BenchChemオンラインストアへようこそ!

Abiraterone Related Compound 7

Impurity Reference Standard Purity USP/ICH Q3A Thresholds Pharmaceutical Quality Control

Abiraterone Related Compound 7 (CAS 186826-68-6) is a structurally characterized dimer impurity of abiraterone acetate, a steroidal CYP17A1 inhibitor used in prostate cancer therapy. With a molecular formula of C₄₇H₆₁NO₄ and a molecular weight of 704.01 g/mol, it serves as a pharmacopeial reference standard compliant with USP, EMA, JP, and BP guidelines.

Molecular Formula C47H61NO4
Molecular Weight 704.01
Cat. No. B1149829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone Related Compound 7
SynonymsAbiraterone Impurity 7
Molecular FormulaC47H61NO4
Molecular Weight704.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abiraterone Related Compound 7 – A Pharmacopeial-Grade Dimer Impurity Reference Standard for ANDA-Ready Abiraterone Acetate Analytical Workflows


Abiraterone Related Compound 7 (CAS 186826-68-6) is a structurally characterized dimer impurity of abiraterone acetate, a steroidal CYP17A1 inhibitor used in prostate cancer therapy. With a molecular formula of C₄₇H₆₁NO₄ and a molecular weight of 704.01 g/mol, it serves as a pharmacopeial reference standard compliant with USP, EMA, JP, and BP guidelines [1]. It is supplied with a Structure Elucidation Report (SER) and is explicitly designed for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2].

Why a Generic “Abiraterone Impurity Standard” Cannot Replace Abiraterone Related Compound 7 in Regulated Analytical Workflows


Abiraterone-related impurities are structurally diverse, ranging from mono-oxygenated derivatives to dimeric species, each requiring a unique reference standard for unambiguous chromatographic identification and quantification . Abiraterone Related Compound 7 is specifically the dimer formed via palladium-catalyzed coupling of two steroidal fragments, yielding a molecular weight of 704.01 g/mol—approximately twice that of the parent drug abiraterone (391.55 g/mol). This structural uniqueness dictates its chromatographic behavior and mass spectrometric response, meaning that substituting a generic impurity mixture or a different dimer (e.g., CAS 2484719-09-5) risks misidentification, inaccurate quantification, and failure of regulatory method validation [1]. Furthermore, only a fully characterized reference standard with documented pharmacopeial compliance provides the traceability required for ANDA/NDA submissions.

Quantitative Differentiation of Abiraterone Related Compound 7: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Purity Suitability for Trace-Level Quantification vs. Regulatory Acceptance Thresholds

Abiraterone Related Compound 7 is supplied with a certified purity of >95% (area-normalized HPLC), which is consistent with the synthesis method described in patent CN102816199A, where the dimer compound was obtained with a purity of up to 98% and a yield exceeding 80% [1]. In comparison, the USP monograph for Abiraterone Acetate sets an unspecified impurity limit of NMT 0.10% (individual, unknown impurities) and a total impurity limit of NMT 0.80% [2]. This purity gap (reference standard purity >95% vs. drug substance impurity limit ≤0.10%) ensures that the reference standard contributes negligible analytical error when used for spiking, system suitability, or calibration in HPLC/UV methods targeting low-level impurity detection.

Impurity Reference Standard Purity USP/ICH Q3A Thresholds Pharmaceutical Quality Control

Pharmacopeial Compliance Scope: Multi-Compendial Recognition Versus Single-Pharmacopeia Standards

Abiraterone Related Compound 7 as provided by Veeprho is documented to comply with the rigorous reference standard guidelines of four major pharmacopeias: USP, EMA, JP, and BP [1]. In contrast, many abiraterone impurity standards on the market are positioned only for USP or EP compliance, without explicit multi-compendial characterization . While compliance claims are not quantitative in the traditional sense, they represent a binary differentiator: a standard that is pre-aligned with all four compendia eliminates the need for multiple sourcing, cross-validation, and correspondence with different regulatory agencies during global filing.

Pharmacopeial Reference Standard USP/EMA/JP/BP Compliance Global ANDA/NDA Submission

Structure Elucidation Report (SER) Inclusion: Reducing Method Misidentification Risk

A key differentiator for Abiraterone Related Compound 7 is the provision of a comprehensive Structure Elucidation Report (SER) that includes NMR, MS, and HPLC data confirming the dimeric structure [1]. Many competing abiraterone impurity reference standards—particularly those from smaller suppliers—do not include an SER, relying instead on simple HPLC purity certificates. The lack of an SER increases the risk of structural misassignment, especially for a dimeric impurity whose mass spectrum could be confused with non-covalent adducts or other high-molecular-weight species [2]. The inclusion of an SER is a tangible, auditable evidence component that directly supports method specificity claims in regulatory filings.

Structure Elucidation Report Reference Standard Characterization Analytical Method Validation

Molecular Weight Differentiation: Ensuring Chromatographic and Mass Spectrometric Unambiguity Against Co-Eluting Impurities

Abiraterone Related Compound 7 has a molecular weight of 704.01 g/mol, which is nearly double that of the parent drug abiraterone (391.55 g/mol) and substantially higher than common process-related impurities such as abiraterone ethyl ether (377.57 g/mol) or abiraterone isopropyl ether (391.60 g/mol) listed in the USP monograph [1]. This large molecular weight difference provides a strong differentiation factor in HPLC-MS methods, where the dimer elutes at a retention time distinct from lower-molecular-weight impurities under standard gradient conditions. The USP System Suitability Mixture does not include this dimer, meaning that laboratories relying solely on the USP mixture cannot demonstrate resolution of this specific impurity without procuring the individual standard [2].

Molecular Weight Fingerprinting HPLC-MS Impurity Identification Co-elution Risk Mitigation

Explicit Suitability for Regulatory Submission Workflows (ANDA/NDA) Versus Research-Grade Impurity Standards

Veeprho's Abiraterone Related Compound 7 is explicitly positioned for ANDA and NDA support, with documentation packages designed to meet regulatory dossier requirements [1]. By contrast, many abiraterone impurity standards offered by other suppliers are labeled solely for "research use only" (RUO) and lack the traceability, Certificate of Analysis rigor, and regulatory alignment necessary for direct inclusion in a regulatory filing [2]. This distinction is not merely qualitative: an RUO standard used in a QC method submitted as part of an ANDA or NDA can trigger a deficiency letter from the FDA or EMA, requiring re-validation with a compliant standard and delaying approval timelines by months.

ANDA/NDA Reference Standard Regulatory Submission Support Pharmaceutical Quality Control

Procurement-Relevant Application Scenarios for Abiraterone Related Compound 7 Based on Quantitative Differentiation Evidence


ANDA/NDA Method Validation for Abiraterone Acetate Organic Impurities per ICH Q3A Thresholds

When developing and validating an HPLC/UV method for the quantitation of organic impurities in abiraterone acetate drug substance, the USP monograph requires resolution of at least 1.0 between anhydro abiraterone and 3-deoxy-3-chloroabiraterone peaks, but does not address the dimer impurity (Related Compound 7) in the System Suitability Mixture [1]. To demonstrate specificity for this structurally unique dimer, the reference standard must be procured separately. The high purity (>95%) and SER documentation of Abiraterone Related Compound 7 enable accurate spiking experiments at the ICH Q3A reporting threshold (0.05%) and identification threshold (0.10%) [2].

Multi-Market Global Regulatory Filing Strategy Requiring Cross-Compendial Reference Standard Traceability

For pharmaceutical companies planning simultaneous product submissions to the US FDA, EMA, Japanese PMDA, and other agencies, the multi-compendial compliance (USP/EMA/JP/BP) of Abiraterone Related Compound 7 streamlines the procurement of a single globally acceptable reference standard [1]. This avoids the logistical complexity and cost of sourcing, qualifying, and documenting separate reference standards for each regulatory jurisdiction, and reduces the risk of inter-laboratory variability in impurity quantitation across different markets.

Identification and Quantification of the Palladium-Catalyzed Dimer Impurity in Synthetic Route Risk Assessment

The patent for the dimer synthesis (CN102816199A) demonstrates that the palladium-catalyzed coupling route can produce this impurity at levels that require monitoring in the final API [1]. By employing the structurally elucidated standard, process chemists can identify this specific dimer in reaction mixtures and crude intermediates, enabling process optimization to minimize its formation. The provided SER ensures that the detection is unambiguous, distinguishing it from other high-molecular-weight byproducts that may co-elute in HPLC or produce similar mass spectra.

Quality Control Release and Stability Testing of Abiraterone Acetate Drug Substance and Drug Product

During routine QC release testing and long-term stability studies, the USP acceptance criteria for unspecified impurities (NMT 0.10%) apply to Abiraterone Related Compound 7 because the dimer is not specifically listed in Table 3 of the monograph [1]. Using the characterized reference standard as an external standard or system suitability spike ensures that the integration and quantification of this peak—should it appear in stability samples—are accurate and defensible during regulatory inspections. This application is critical for commercial manufacturing sites operating under GMP conditions [2].

Quote Request

Request a Quote for Abiraterone Related Compound 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.